Thiazole, 4-(3-fluoro-4-methoxyphenyl)-2-(4-fluorophenylamino)-
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Overview
Description
Thiazole, 4-(3-fluoro-4-methoxyphenyl)-2-(4-fluorophenylamino)- is a complex organic compound belonging to the thiazole family, characterized by a five-membered ring containing both sulfur and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Thiazole, 4-(3-fluoro-4-methoxyphenyl)-2-(4-fluorophenylamino)- typically involves multi-step organic reactions. One common approach is the Hantzsch Thiazole Synthesis , which involves the reaction of α-haloketones with thiourea or thioamide derivatives under acidic conditions. The reaction conditions often require the use of strong acids like hydrochloric acid and heating to facilitate the cyclization process.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistency and efficiency. The use of automated systems for monitoring reaction parameters such as temperature, pressure, and pH is crucial to achieving high yields and purity.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, substitution, and addition reactions .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles such as amines or halides.
Addition Reactions: Electrophilic addition reactions may involve the use of strong acids or Lewis acids.
Major Products Formed:
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules
Biology: In biological research, Thiazole, 4-(3-fluoro-4-methoxyphenyl)-2-(4-fluorophenylamino)- is studied for its potential as a bioactive molecule. It has shown promise in antimicrobial, antifungal, and anticancer activities .
Medicine: In the medical field, this compound is explored for its therapeutic potential. It has been investigated for its anti-inflammatory, analgesic, and anticonvulsant properties . Its ability to modulate biological pathways makes it a candidate for drug development.
Industry: In industry, this compound is used in the synthesis of agrochemicals, dyes, and pharmaceuticals. Its versatility and reactivity make it valuable in the production of various commercial products.
Mechanism of Action
The mechanism by which Thiazole, 4-(3-fluoro-4-methoxyphenyl)-2-(4-fluorophenylamino)- exerts its effects involves interaction with molecular targets and pathways . It may act as an enzyme inhibitor, receptor agonist or antagonist, or modulate signaling pathways. The specific molecular targets and pathways involved depend on the biological context and the specific derivatives synthesized.
Comparison with Similar Compounds
Thiazole, 2-(4-fluorophenyl)-
Thiazole, 4-(3-fluoro-4-methoxyphenyl)-
Thiazole, 2-(3-fluoro-4-methoxyphenyl)-
Uniqueness: Thiazole, 4-(3-fluoro-4-methoxyphenyl)-2-(4-fluorophenylamino)- is unique due to its specific substitution pattern on the thiazole ring, which influences its reactivity and biological activity. The presence of both fluorine and methoxy groups on the phenyl rings enhances its chemical stability and biological activity compared to similar compounds.
Properties
IUPAC Name |
4-(3-fluoro-4-methoxyphenyl)-N-(4-fluorophenyl)-1,3-thiazol-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12F2N2OS/c1-21-15-7-2-10(8-13(15)18)14-9-22-16(20-14)19-12-5-3-11(17)4-6-12/h2-9H,1H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHLZJGFCOLTVJJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CSC(=N2)NC3=CC=C(C=C3)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12F2N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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